molecular formula C19H19N5O2S B11287259 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11287259
M. Wt: 381.5 g/mol
InChI Key: YLVXHBHKRZKJRR-UHFFFAOYSA-N
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Description

    Reagents: 4-bromoaniline, piperazine

    Conditions: Basic medium, elevated temperature

    Reaction: Nucleophilic substitution to attach the piperazine ring

  • Step 3: Acetylation

      Reagents: Acetic anhydride, pyridine

      Conditions: Room temperature

      Reaction: Acetylation of the piperazine ring

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, followed by the introduction of the piperazine ring and the acetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Benzothiadiazole Core

        Reagents: 2-aminobenzenethiol, nitrous acid

        Conditions: Acidic medium, controlled temperature

        Reaction: Formation of benzothiadiazole through cyclization

    Chemical Reactions Analysis

    Types of Reactions

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic or basic medium

      Reduction: Lithium aluminum hydride, anhydrous conditions

      Substitution: Halogenating agents, nucleophiles or electrophiles

    Major Products Formed

      Oxidation: Sulfoxides, sulfones

      Reduction: Amines, alcohols

      Substitution: Halogenated derivatives, substituted benzothiadiazoles

    Scientific Research Applications

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

      Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

      Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

    Mechanism of Action

    The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
    • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide
    • N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-3-methoxy-anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

    Uniqueness

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiadiazole core is particularly noteworthy for its role in various chemical and biological processes.

    Properties

    Molecular Formula

    C19H19N5O2S

    Molecular Weight

    381.5 g/mol

    IUPAC Name

    N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

    InChI

    InChI=1S/C19H19N5O2S/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)20-19(26)14-2-7-17-18(12-14)22-27-21-17/h2-7,12H,8-11H2,1H3,(H,20,26)

    InChI Key

    YLVXHBHKRZKJRR-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3

    Origin of Product

    United States

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